2-amino-6-methyl-1H-1,3,5-triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

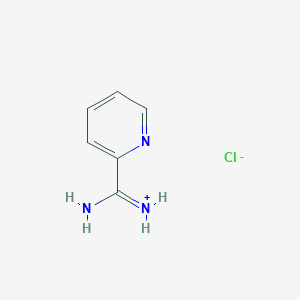

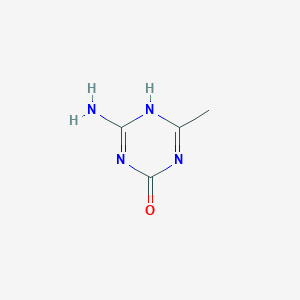

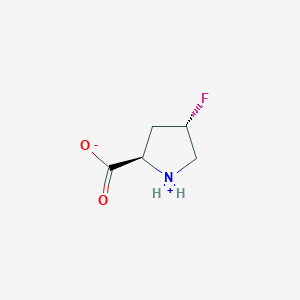

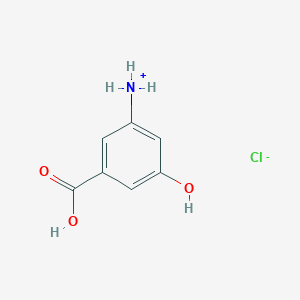

2-amino-6-methyl-1H-1,3,5-triazin-4-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions. The presence of an amino group at the 2-position and a methyl group at the 6-position, along with a keto group at the 4-position, gives this compound its unique chemical properties.

Mecanismo De Acción

Target of Action

CID 20840, also known as CID-078, is a first-and-only-in-class cyclin A/B RxL inhibitor . Cyclins are a family of proteins that function as master regulators of the cell cycle . The primary targets of CID 20840 are the cyclins A and B, which are implicated in the proliferation and survival of cancer cells .

Mode of Action

CID 20840 is designed to selectively inhibit key protein-to-protein interactions involving cyclins A and B . Early work showed that disrupting the function of cyclins in certain types of cancer cells that had dysregulated cell cycle control was synthetic lethal – meaning that these cancer cells were selectively killed while the viability of normal cells was unaffected .

Pharmacokinetics

CID 20840 is an orally bioavailable macrocycle . The pharmacokinetic profile of CID 20840 supports its proposed phase 1 trial . .

Result of Action

CID 20840 has shown preclinical efficacy across multiple tumor types characterized by high E2F expression, including small cell lung cancer, triple negative breast cancer, ER-low breast cancer, and HR-positive breast cancer following a CDK 4/6-inhibitor . The molecular and cellular effects of CID 20840’s action likely involve the disruption of cell cycle progression and the selective killing of cancer cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetyl Chloride Method: This method involves the reaction of O-methylisourea hydrochloride with acetyl chloride. The synthesis begins with the preparation of O-methylisourea hydrochloride, which is then reacted with acetyl chloride to form the triazine ring.

Trimethyl Orthoformate Method: This method involves the reaction of acetonitrile with methanol in the presence of hydrogen chloride to form trimethyl orthoformate.

Industrial Production Methods

Industrial production of 2-amino-6-methyl-1H-1,3,5-triazin-4-one typically follows the acetyl chloride method due to its higher yield and efficiency. The process involves large-scale preparation of O-methylisourea hydrochloride, followed by its reaction with acetyl chloride under controlled conditions to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: 2-amino-6-methyl-1H-1,3,5-triazin-4-one can undergo nucleophilic substitution reactions due to the presence of the amino group.

Oxidation Reactions: The compound can be oxidized to form various derivatives.

Reduction Reactions: Reduction of the keto group can lead to the formation of hydroxyl derivatives.

Major Products Formed

Substitution Reactions: Alkylated or acylated derivatives of this compound.

Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Reactions: Hydroxyl derivatives with reduced keto groups.

Aplicaciones Científicas De Investigación

2-amino-6-methyl-1H-1,3,5-triazin-4-one has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

2-amino-6-methyl-1H-1,3,5-triazin-4-one can be compared with other similar compounds such as:

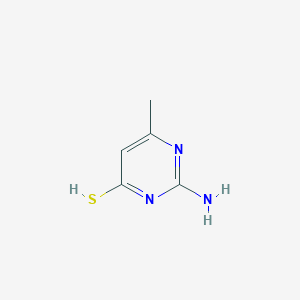

2-amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a methoxy group at the 4-position instead of a keto group, which affects its reactivity and applications.

4-amino-6-methyl-1,3,5-triazin-2-ol: This compound has a hydroxyl group at the 2-position instead of an amino group, which influences its chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propiedades

IUPAC Name |

2-amino-6-methyl-1H-1,3,5-triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHDVPZNWJUFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)N=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)N=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7722501.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid](/img/structure/B7722541.png)

![rac-endo-2-Bornanamin hydrochlorid [German]](/img/structure/B7722568.png)

![[Amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]azanium;chloride](/img/structure/B7722569.png)